3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
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Overview
Description
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
- 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
- 3-[3-(2-iodophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
Uniqueness
The presence of the fluorophenyl group in 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-6-8-13(9-7-12)20-16(23)10-11-17-21-18(22-24-17)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSGKSQCIFSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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